molecular formula C24H34O4S B1246999 4-(Acetylsulfanyl)-3-oxoandrost-4-en-17-yl propanoate CAS No. 13546-45-7

4-(Acetylsulfanyl)-3-oxoandrost-4-en-17-yl propanoate

Cat. No. B1246999
CAS RN: 13546-45-7
M. Wt: 418.6 g/mol
InChI Key: AJPSTLTYGUDWEO-FHSUWLEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-Hydroxy-4-mercaptoandrost-4-en-3-one 4-acetate 17-propionate is a steroid ester.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Enantiomerically Pure Sulfanylpropanoic Acids : Research has demonstrated the synthesis of enantiomerically pure (R)- and (S)-2-sulfanylpropanoic acids from ethyl (S)-lactate using pig liver esterase. This process involves the substitution of methanesulfonates with caesium thiolates to yield ethyl 2-(acetylsulfanyl)propanoate, followed by mild biocatalyst treatment to avoid racemisation and produce optically pure building blocks (Hof & Kellogg, 1995).

  • Synthesis of Hydroxyandrostene Derivatives : The synthesis of various hydroxyandrostene derivatives, including 15-oxoandrost-5-ene-3β,17β-diyl 3,17-diacetate, has been reported. This involves a series of chemical reactions starting from androstene derivatives and leading to the production of potent compounds for various applications (Fajkos̆, Pouzar, & C̆erný, 1996).

  • Synthesis of Steroidal Aldosterone Blockers : Research has focused on the microbiological preparation of derivatives of 3-(3-oxo-17β-hydroxy-4-androsten-17α-yl)propanoic acid lactone, which includes hydroxylation at various positions. These compounds are studied for their potential to block the effects of deoxycorticosterone acetate (Tweit et al., 1964).

  • Chemical Synthesis of Testosterone Derivatives : Another area of research involves the chemical synthesis of testosterone derivatives using protecting groups. This includes various transformations like borohydride reduction and organosilyl derivatization, leading to the production of potent androstene derivatives (C̆erný, Fajkos̆, & Pouzar, 1996).

  • HPLC Method Development for Stereoisomer Separation : The development of a high-performance liquid chromatography method for separating stereoisomers of related compounds illustrates the importance of analytical techniques in researching these compounds (Davadra et al., 2011).

properties

CAS RN

13546-45-7

Molecular Formula

C24H34O4S

Molecular Weight

418.6 g/mol

IUPAC Name

(4-acetylsulfanyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) propanoate

InChI

InChI=1S/C24H34O4S/c1-5-21(27)28-20-9-8-16-15-6-7-18-22(29-14(2)25)19(26)11-13-23(18,3)17(15)10-12-24(16,20)4/h15-17,20H,5-13H2,1-4H3

InChI Key

AJPSTLTYGUDWEO-FHSUWLEUSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)SC(=O)C)C

SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)SC(=O)C)C

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)SC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Acetylsulfanyl)-3-oxoandrost-4-en-17-yl propanoate
Reactant of Route 2
4-(Acetylsulfanyl)-3-oxoandrost-4-en-17-yl propanoate
Reactant of Route 3
4-(Acetylsulfanyl)-3-oxoandrost-4-en-17-yl propanoate
Reactant of Route 4
4-(Acetylsulfanyl)-3-oxoandrost-4-en-17-yl propanoate
Reactant of Route 5
Reactant of Route 5
4-(Acetylsulfanyl)-3-oxoandrost-4-en-17-yl propanoate
Reactant of Route 6
4-(Acetylsulfanyl)-3-oxoandrost-4-en-17-yl propanoate

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